molecular formula C11H9ClN2O2 B2719483 3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline CAS No. 122150-10-1

3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline

Cat. No. B2719483
CAS RN: 122150-10-1
M. Wt: 236.66
InChI Key: VKYIEYNIOBRLQO-UHFFFAOYSA-N
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Description

Quinazoline is a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound you mentioned seems to be a derivative of quinazoline, with additional functional groups such as a cyclopropyl group and a chlorine atom .


Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of anthranilic acid with amidines to form the bicyclic quinazoline structure . The additional functional groups in your compound would likely be added in subsequent steps .


Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring . The positions of the functional groups can greatly influence the properties of the compound .


Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, largely dependent on the functional groups present in the molecule . These can include nucleophilic substitutions, electrophilic additions, and various types of condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives depend on the specific functional groups present in the molecule. Generally, these compounds are characterized by their stability, aromaticity, and the ability to participate in hydrogen bonding .

Scientific Research Applications

Mechanism of Action

Safety and Hazards

Like all chemicals, quinazoline derivatives should be handled with care. They should be kept away from strong oxidizing agents, and contact with skin, eyes, and mucous membranes should be avoided . If contact occurs, the area should be rinsed with plenty of water and medical help should be sought .

Future Directions

Research into quinazoline derivatives is ongoing, with many studies focusing on their potential therapeutic applications . Future research may also explore new synthetic routes and the effects of different functional groups on the properties of these compounds .

properties

IUPAC Name

5-chloro-3-cyclopropyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-7-2-1-3-8-9(7)10(15)14(6-4-5-6)11(16)13-8/h1-3,6H,4-5H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYIEYNIOBRLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C=CC=C3Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-chloro-1,2,3,4-tetrahydro-2,4-dioxo-quinazoline

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